REACTION_CXSMILES
|
N[C:2]1[CH:7]=[CH:6][C:5]([CH2:8][CH2:9][NH:10][C:11](=O)[CH2:12][CH2:13][CH2:14][CH2:15][C:16]([NH:18][CH2:19][CH2:20][C:21]2[CH:26]=[CH:25][C:24]([O:27]C)=[C:23]([O:29]C)[C:22]=2[CH2:31][CH2:32][C:33]2[CH:38]=[CH:37][CH:36]=[C:35]([O:39]C)[CH:34]=2)=O)=[CH:4][CH:3]=1.[PH2](O)=O>Br>[OH:39][C:35]1[CH:34]=[C:33]([CH2:32][CH2:31][C:22]2[C:21]([CH2:20][CH2:19][NH:18][CH2:16][CH2:15][CH2:14][CH2:13][CH2:12][CH2:11][NH:10][CH2:9][CH2:8][C:5]3[CH:4]=[CH:3][CH:2]=[CH:7][CH:6]=3)=[CH:26][CH:25]=[C:24]([OH:27])[C:23]=2[OH:29])[CH:38]=[CH:37][CH:36]=1
|
Name
|
diamine
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
( a )
|
Quantity
|
1.4 g
|
Type
|
reactant
|
Smiles
|
NC1=CC=C(C=C1)CCNC(CCCCC(=O)NCCC1=C(C(=C(C=C1)OC)OC)CCC1=CC(=CC=C1)OC)=O
|
Name
|
|
Quantity
|
0.1 mL
|
Type
|
reactant
|
Smiles
|
[PH2](=O)O
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
Br
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was heated
|
Type
|
TEMPERATURE
|
Details
|
at reflux temperature for 3 hours under an atmosphere of nitrogen
|
Duration
|
3 h
|
Type
|
CUSTOM
|
Details
|
The solution was evaporated to dryness
|
Type
|
ADDITION
|
Details
|
the residue treated with ethyl acetate
|
Type
|
FILTRATION
|
Details
|
The dihydrobromide salt of the title compound (1.3 g) was filtered off as a beige solid
|
Type
|
CUSTOM
|
Details
|
dried at 80° under vacuum, mp 167°-170°
|
Name
|
|
Type
|
|
Smiles
|
OC=1C=C(C=CC1)CCC1=C(C(=CC=C1CCNCCCCCCNCCC1=CC=CC=C1)O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |